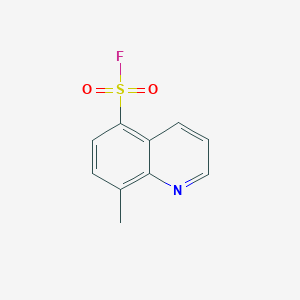

8-Methylquinoline-5-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Methylquinoline-5-sulfonyl fluoride is a chemical compound with the molecular formula C10H8FNO2S . It is a powder in physical form . The IUPAC name for this compound is 8-methylquinoline-5-sulfonyl fluoride .

Synthesis Analysis

The synthesis of sulfonyl fluorides, such as 8-Methylquinoline-5-sulfonyl fluoride, has been developed using various methods. One such method involves a facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids . This protocol features mild reaction conditions using readily available and easy-to-operate reagents . Another method involves a copper-free Sandmeyer-type fluorosulfonylation reaction .Molecular Structure Analysis

The InChI code for 8-Methylquinoline-5-sulfonyl fluoride is 1S/C10H8FNO2S/c1-7-4-5-9 (15 (11,13)14)8-3-2-6-12-10 (7)8/h2-6H,1H3 . Spectroscopic and DFT investigations can be used to determine the electronic properties of similar compounds .Chemical Reactions Analysis

Sulfonyl fluorides have been widely adopted as a novel set of click reagents since their introduction . They have widespread applications in polymer chemistry, surface modifications, catalysis, and as precursors in the formation of additional sulfur(VI) species . In addition to its impact on synthesis, sulfonyl fluorides have found important applications as biological probes and protein inhibitors .Physical And Chemical Properties Analysis

8-Methylquinoline-5-sulfonyl fluoride is a powder in physical form . It has a molecular weight of 225.24 . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique

Chemical Synthesis

Sulfonyl fluorides are important building blocks in chemical synthesis . They can be used in the sulfur(VI) fluoride exchange (SuFEx) reaction, which is known for its unique reactivity and stability .

Drug Discovery

Quinoline derivatives are vital scaffolds for leads in drug discovery due to their biological activity . 8-Methylquinoline-5-sulfonyl fluoride could potentially be used to synthesize new pharmaceutical compounds.

Material Science

Sulfonyl fluorides have applications in materials science, possibly as reagents or catalysts in the creation of new materials .

Life Science Research

In life sciences, sulfonyl fluorides can be used as probes or reagents in various assays and experiments .

Analytical Chemistry

This compound may be used in chromatography and other analytical techniques to analyze or separate chemical substances .

Biological and Pharmaceutical Synthesis

Quinolines have versatile applications in industrial and synthetic organic chemistry, which could extend to 8-Methylquinoline-5-sulfonyl fluoride .

Mécanisme D'action

Target of Action

Sulfonyl fluorides are generally known to act as electrophilic warheads , suggesting that they may interact with nucleophilic sites in biological systems.

Mode of Action

Sulfonyl fluorides are known to be reactive yet stable, making them attractive for use in medicinal chemistry and chemical biology .

Action Environment

It’s worth noting that the success of similar compounds in suzuki–miyaura (sm) cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Safety and Hazards

8-Methylquinoline-5-sulfonyl fluoride is classified as a dangerous compound . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Orientations Futures

Research into electrophilic species featuring a sulfur-fluorine bond, such as sulfonyl fluorides, has been invigorated by the advent of sulfur (VI)-fluoride exchange (SuFEx) processes . Sulfonyl fluorides have emerged as the workhorse functional group, with diverse applications being reported . Future research will likely continue to explore the efficient synthesis and manipulation of these intriguing functional groups .

Propriétés

IUPAC Name |

8-methylquinoline-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2S/c1-7-4-5-9(15(11,13)14)8-3-2-6-12-10(7)8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZGKQHAUBVBTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)S(=O)(=O)F)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride](/img/structure/B2977230.png)

![1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea](/img/structure/B2977231.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B2977236.png)

![[5-(2-Methoxy-5-nitrophenyl)-2-furyl]methanol](/img/structure/B2977239.png)

![1-(4-tert-butylphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2977244.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanesulfonamide](/img/structure/B2977248.png)

![Ethyl 3-({[4-(dimethylamino)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2977249.png)

![2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977251.png)

![N-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride](/img/structure/B2977252.png)